molecular formula C4H11BF4O B8443279 Tetrafluoroboric acid diethyl ether complex

Tetrafluoroboric acid diethyl ether complex

Cat. No.: B8443279
M. Wt: 161.94 g/mol
InChI Key: JDQHPOVUCKSJFJ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrafluoroboric acid diethyl ether complex is a chemical compound with the molecular formula HBF4 · O(CH2CH3)2. It is a complex formed between tetrafluoroboric acid and diethyl ether. This compound is known for its use as a catalyst in various chemical reactions and is commonly used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrafluoroboric acid diethyl ether complex can be synthesized by reacting tetrafluoroboric acid with diethyl ether. The reaction typically involves mixing the two components under controlled conditions to form the desired complex. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the formation of a stable complex .

Industrial Production Methods

In industrial settings, the production of tetrafluoroboric acid diethyl ether involves the use of high-purity reagents and controlled reaction conditions. The process may include steps such as purification and distillation to obtain the final product with the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions

Tetrafluoroboric acid diethyl ether complex undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving tetrafluoroboric acid diethyl ether include aldehydes, N-tosyl homoallylamine, and phosphine-borane complexes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving tetrafluoroboric acid diethyl ether depend on the specific reaction and reagents used. For example, in the preparation of 4-fluoropiperidines, the major product is the fluorinated piperidine derivative .

Mechanism of Action

The mechanism of action of tetrafluoroboric acid diethyl ether involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can protonate ether oxygen, leading to the formation of reactive intermediates that can undergo further transformations . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.

Properties

Molecular Formula

C4H11BF4O

Molecular Weight

161.94 g/mol

IUPAC Name

ethoxyethane;hydron;tetrafluoroborate

InChI

InChI=1S/C4H10O.BF4/c1-3-5-4-2;2-1(3,4)5/h3-4H2,1-2H3;/q;-1/p+1

InChI Key

JDQHPOVUCKSJFJ-UHFFFAOYSA-O

Canonical SMILES

[H+].[B-](F)(F)(F)F.CCOCC

Origin of Product

United States

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